molecular formula C8H13N3O B13927151 4-Isopropyl-6-methoxypyrimidin-5-amine

4-Isopropyl-6-methoxypyrimidin-5-amine

Cat. No.: B13927151
M. Wt: 167.21 g/mol
InChI Key: JMKHWYJGIONZCN-UHFFFAOYSA-N
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Description

4-Isopropyl-6-methoxypyrimidin-5-amine is a chemical compound with the molecular formula C8H13N3O. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological applications. Pyrimidine derivatives are often used in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-6-methoxypyrimidin-5-amine typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with isopropylamine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures (around 70°C) for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-6-methoxypyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the methoxy or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

4-Isopropyl-6-methoxypyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Isopropyl-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 4-Methoxy-6-isopropylpyrimidine
  • 4-Isopropyl-5-methoxypyrimidine
  • 6-Methoxy-4-isopropylpyrimidine

Comparison: 4-Isopropyl-6-methoxypyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both isopropyl and methoxy groups at specific positions may enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-methoxy-6-propan-2-ylpyrimidin-5-amine

InChI

InChI=1S/C8H13N3O/c1-5(2)7-6(9)8(12-3)11-4-10-7/h4-5H,9H2,1-3H3

InChI Key

JMKHWYJGIONZCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)OC)N

Origin of Product

United States

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